Hypromellosum

Description

Historical Development and Evolution of Research on Cellulose (B213188) Ethers, including Hypromellose

The journey of cellulose ethers began in the early 20th century, with the first report of cellulose etherification in 1905 by Suida, who achieved methylation using dimethyl sulfate. melacoll.com This initial breakthrough was followed by patents for non-ionic alkyl ethers by Lilienfeld in 1912 and further developments by Dreyfus and Leuchs, who obtained water-soluble and oil-soluble cellulose ethers, respectively. melacoll.comcelluloseether.com The 1920s marked a significant period of innovation, with the creation of carboxymethyl cellulose by Jansen in 1918 and hydroxyethyl (B10761427) cellulose by Hubert in 1920. melacoll.com Commercial production of carboxymethyl cellulose commenced in Germany in the early 1920s, followed by the industrial production of Methyl Cellulose (MC) and Hydroxyethyl Cellulose (HEC) in the United States between 1937 and 1938. melacoll.comcelluloseether.com

The mid-20th century saw a rapid expansion in the production and application of water-soluble cellulose ethers, which quickly surpassed their organic-solvent-soluble counterparts in commercial value. free.fr The research and development of nonionic cellulose ethers, including Hypromellose, began in earnest in the post-war era, with significant contributions from research institutions globally. kimachemical.com The synthesis of Hypromellose involves treating a purified form of cellulose, typically from cotton linters or wood pulp, with sodium hydroxide (B78521) solution to create a more reactive alkali cellulose. atamanchemicals.com This is then treated with chloromethane (B1201357) and propylene (B89431) oxide to produce the methyl hydroxypropyl ethers of cellulose. atamanchemicals.com

The table below provides a timeline of key milestones in the development of cellulose ethers:

| Year | Milestone |

| 1905 | First reported etherification of cellulose (methylation with dimethyl sulfate) by Suida. melacoll.comcelluloseether.com |

| 1912 | Patent for non-ionic alkyl ether by Lilienfeld. melacoll.com |

| 1914 | Dreyfus obtains water-soluble cellulose ethers. melacoll.comcelluloseether.com |

| 1918 | Jansen creates carboxymethyl cellulose. melacoll.com |

| 1920 | Hubert produces hydroxyethyl cellulose. melacoll.com |

| Early 1920s | Commercial production of carboxymethyl cellulose begins in Germany. melacoll.com |

| 1937-1938 | Industrial production of MC and HEC is achieved in the United States. melacoll.comcelluloseether.com |

| 1945 | Sweden begins production of water-soluble Ethyl Hydroxyethyl Cellulose (EHEC). celluloseether.com |

Academic Significance and Research Trajectory of Hypromellosum

Hypromellose has garnered significant academic interest due to its versatile physicochemical properties, making it a subject of extensive research in various scientific disciplines. sci-hub.senih.gov It is a semisynthetic, inert, viscoelastic polymer that forms a colloid solution when dissolved in water. drugbank.com Its utility spans from being a thickening agent, coating polymer, and bioadhesive to a solubility enhancer in solid dispersions and a binder in granulation processes. drugbank.com

A major focus of academic research has been on its application in controlled-release drug delivery systems. drugbank.compatsnap.com The ability of Hypromellose to form a gel barrier upon contact with aqueous fluids allows for the modulation of drug release rates, a critical aspect of pharmaceutical formulation development. patsnap.com Research has established Hypromellose as a key polymer in hydrophilic matrix tablets, with studies identifying polymer substitution, particle size, polymer-to-drug ratio, and drug solubility as major determinants of drug release. researchgate.net

Furthermore, the mucoadhesive properties of Hypromellose have been a significant area of investigation, particularly for oromucosal drug delivery systems like mucoadhesive tablets and films. sci-hub.senih.govnih.gov Its ability to prolong residence time at the site of application enhances drug bioavailability. nih.govresearchgate.net

Recent research has explored the application of Hypromellose in modern pharmaceutical technologies such as:

Amorphous Solid Dispersions: To enhance the oral bioavailability of poorly soluble drugs. sci-hub.senih.gov

3D Printing and Electrospinning: Highlighting its potential in creating personalized drug products and nanofiber-based delivery systems. sci-hub.senih.gov

Nanoparticle-based Formulations: For the oral delivery of biologics, including vaccines and insulin. sci-hub.senih.gov

The following table summarizes some of the key physicochemical properties of Hypromellose that are subjects of academic research:

| Property | Description |

| Appearance | White or creamy-white fibrous or granular powder. chemicalbook.comphexcom.com |

| Solubility | Soluble in cold water, forming a viscous colloidal solution. Practically insoluble in chloroform, ethanol (B145695) (95%), and ether. phexcom.com |

| Thermal Gelation | Undergoes a reversible sol-gel transformation upon heating and cooling. chemicalbook.com |

| pH Stability | Solutions are stable at a pH range of 3 to 11. sci-hub.sephexcom.com |

| Viscosity | Available in various viscosity grades, which influences its application. researchgate.net |

| Density | Apparent density ranges from 0.25-0.70 g/cm³. hpmcfactory.com |

Classification of Cellulose Ethers Relevant to this compound

Cellulose ethers are a class of polymers derived from cellulose through etherification, where hydroxyl groups are replaced by ether groups. kimacellulose.com They can be classified based on several criteria, including the type of substituent, ionization, and solubility. melacoll.comcelluloseether.com

Hypromellose falls under the category of non-ionic, mixed ethers . celluloseether.comcelluloseether.com

Non-ionic: The substituent groups on the cellulose backbone are not charged. kimacellulose.com This property contributes to the stability of Hypromellose solutions over a wide pH range. sci-hub.se

Mixed Ether: It contains more than one type of substituent group, specifically methyl (-CH3) and hydroxypropyl (-OCH2CH(OH)CH3) groups. atamanchemicals.comcelluloseether.comhoseachem.com

The classification of cellulose ethers can be broken down as follows:

Based on Substituent Type:

Single Ethers: Contain one type of substituent group (e.g., Methyl Cellulose, Ethyl Cellulose). hoseachem.com

Mixed Ethers: Contain two or more types of substituent groups (e.g., Hydroxypropyl Methylcellulose (B11928114), Methyl Hydroxyethyl Cellulose). hoseachem.com

Based on Ionization:

Ionic Ethers: Contain charged substituent groups (e.g., Carboxymethyl Cellulose). celluloseether.comcelluloseether.com

Non-ionic Ethers: Contain uncharged substituent groups (e.g., Methyl Cellulose, Hydroxyethyl Cellulose, Hypromellose). celluloseether.comcelluloseether.com

Based on Solubility:

Water-Soluble: Dissolve in water (e.g., Hydroxyethyl Cellulose, Hypromellose). celluloseether.com

Organic Solvent-Soluble: Dissolve in organic solvents (e.g., Ethyl Cellulose). celluloseether.com

The table below provides a classification of common cellulose ethers:

Interactive Data Table: Classification of Cellulose Ethers| Cellulose Ether | Abbreviation | Substituent Type | Ionization |

| Methyl Cellulose | MC | Single Ether | Non-ionic |

| Ethyl Cellulose | EC | Single Ether | Non-ionic |

| Hydroxyethyl Cellulose | HEC | Single Ether | Non-ionic |

| Hydroxypropyl Methylcellulose | HPMC / Hypromellose | Mixed Ether | Non-ionic |

| Carboxymethyl Cellulose | CMC | Single Ether | Ionic |

| Ethyl Hydroxyethyl Cellulose | EHEC | Mixed Ether | Non-ionic |

This classification is crucial for understanding the properties and applications of different cellulose ethers. The non-ionic and mixed ether nature of Hypromellose gives it a unique combination of properties, making it a versatile and widely studied polymer in academia and industry.

Structure

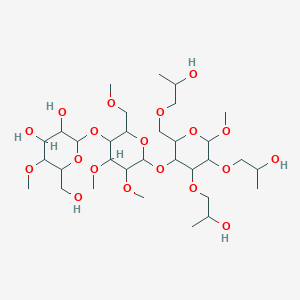

2D Structure

Properties

Molecular Formula |

C32H60O19 |

|---|---|

Molecular Weight |

748.8 g/mol |

IUPAC Name |

2-[6-[4,5-bis(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dimethoxy-2-(methoxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

InChI |

InChI=1S/C32H60O19/c1-15(34)10-44-14-20-25(27(45-11-16(2)35)29(31(43-8)48-20)46-12-17(3)36)51-32-28(42-7)26(41-6)24(19(49-32)13-39-4)50-30-22(38)21(37)23(40-5)18(9-33)47-30/h15-38H,9-14H2,1-8H3 |

InChI Key |

VUKAUDKDFVSVFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(COCC1C(C(C(C(O1)OC)OCC(C)O)OCC(C)O)OC2C(C(C(C(O2)COC)OC3C(C(C(C(O3)CO)OC)O)O)OC)OC)O |

Synonyms |

Derivative, Hypromellose Derivatives, Hypromellose HPMC 2910 HPMC K 100 M HPMC-K-100 M HPMCK100 M hydroxypropyl methylcellulose hydroxypropylmethylcellulose hypromellose Hypromellose Derivative Hypromellose Derivatives K 8515 K-8515 K8515 Methocel E methoxyhydroxypropylcellulose methyl hydroxypropyl cellulose methyl-hydroxypropyl-cellulose MHPC polyme |

Origin of Product |

United States |

Synthetic Methodologies and Structural Derivatization of Hypromellosum

Etherification Processes in Hypromellosum Synthesis

The synthesis of this compound is primarily achieved through the etherification of cellulose (B213188). mdpi.comarchivepp.com This chemical modification process involves the reaction of purified cellulose, obtained from sources like wood pulp or cotton linters, with specific reagents under controlled conditions. ihpmc.comatamankimya.com The initial step involves treating the cellulose with a concentrated sodium hydroxide (B78521) solution. atamankimya.comexcipia.eu This process, known as alkalization, disrupts the crystalline structure of cellulose, making it more reactive for the subsequent etherification steps. kimacellulose.comexcipia.eu The swollen alkali cellulose is then reacted with methyl chloride and propylene (B89431) oxide to introduce methoxy (B1213986) and hydroxypropoxy groups onto the cellulose backbone, respectively. ihpmc.comexcipia.eu

Homogeneous Etherification Strategies

Homogeneous etherification offers a method to achieve a more uniform substitution pattern along the cellulose chain. mdpi.com In this approach, cellulose is dissolved in a suitable solvent system, such as a mixture of dimethylacetamide and lithium chloride (DMAc/LiCl), to create a homogeneous reaction medium. mdpi.com This allows for better control over the reaction and can lead to products with more consistent properties. mdpi.com The uniform distribution of substituent groups can significantly impact the polymer's solubility and other physicochemical characteristics. mdpi.com Research has shown that homogeneous reactions can proceed at a faster rate compared to heterogeneous methods because the issue of reagent penetration into the solid cellulose structure is eliminated. mdpi.com

Heterogeneous Etherification Approaches

Heterogeneous etherification is a more traditional and widely used method for this compound synthesis. excipia.eu In this process, the solid cellulose is suspended in a liquid reaction medium. mdpi.com The reaction primarily occurs on the surface and in the amorphous regions of the cellulose, which can lead to a less uniform distribution of substituent groups. mdpi.com A common industrial method involves a slurry process where alkali cellulose reacts with methyl chloride and propylene oxide in a reactor. atamankimya.comgoogle.com The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired degree of substitution. atamankimya.com For instance, the etherification can be carried out at temperatures ranging from 50-80°C with a maximum pressure of about 1.8 MPa. atamankimya.com Another approach involves a two-step etherification process, where the reaction is carried out at different temperatures to control the introduction of the substituent groups. google.com

Control of Substitution Pattern and Molar Substitution in this compound Synthesis

The properties of this compound are highly dependent on the degree and pattern of substitution of the methoxy and hydroxypropoxy groups on the anhydroglucose (B10753087) units of the cellulose chain. excipia.euarpnjournals.org The degree of substitution (DS) refers to the average number of hydroxyl groups substituted per glucose unit, with a theoretical maximum of 3. hpmcfactory.comexcipia.eu The molar substitution (MS) is the average number of moles of hydroxypropyl groups per glucose unit and can exceed 3 because the hydroxypropyl groups can themselves be further etherified. wikipedia.orgexcipia.eu

Controlling these parameters is crucial for tailoring the polymer's characteristics. excipia.eu The ratio of methyl chloride to propylene oxide, the concentration of the alkali solution, and the reaction temperature are key factors that are manipulated during synthesis to control the DS and MS. excipia.eukemoxcellulose.com For example, a higher concentration of alkali tends to favor a higher methoxy content. kemoxcellulose.com The timing of the addition of the etherifying agents and a programmed temperature increase can also be used to influence the final substitution pattern. excipia.eu

Influence of Methoxy and Hydroxypropoxy Group Content on Polymer Characteristics

The relative content of methoxy and hydroxypropoxy groups significantly impacts the physicochemical properties of this compound. kemoxcellulose.commdpi.com A higher methoxy content generally leads to better water solubility, increased surface activity, and a lower thermal gelation temperature. hpmcfactory.comkemoxcellulose.comerawat.com The thermal gelation temperature is a critical property where the polymer solution congeals into a semi-flexible mass upon heating. wikipedia.orghpmcfactory.com

The following table summarizes the general influence of substituent content on this compound properties:

| Property | Higher Methoxy Content | Higher Hydroxypropoxy Content |

| Water Solubility | Increased kemoxcellulose.com | Decreased (at very high levels) kemoxcellulose.com |

| Surface Activity | Increased kemoxcellulose.com | Decreased (at very high levels) kemoxcellulose.com |

| Gelation Temperature | Decreased kemoxcellulose.comerawat.com | Increased (up to a point) kemoxcellulose.com |

| Organic Solvent Solubility | Decreased | Increased kemoxcellulose.com |

Advanced Derivatization Strategies for Functional this compound

Beyond the standard synthesis, advanced derivatization strategies are being explored to create functionalized this compound with tailored properties for specific applications. These strategies often involve introducing new functional groups to the polymer backbone.

One approach is the grafting of other polymers or molecules onto the this compound chain. For instance, chitosan (B1678972) has been grafted onto this compound using a coupling reagent to create a water-soluble derivative with potential for drug delivery systems. scholarena.comacs.org This modification can enhance properties such as pH stability and buffering capacity. acs.org

Another strategy involves chemical reactions to introduce specific functionalities. For example, triterpenoids containing carbonyl groups can be reacted with reagents like hydroxylamine (B1172632) hydrochloride to enhance their detection in analytical methods. nih.gov While not a direct modification of this compound itself, this highlights the types of derivatization reactions that can be applied to molecules in conjunction with polymers like this compound.

Furthermore, techniques like hyphenated derivatization, which combine derivatization with analytical methods like solid-phase extraction, are being developed to improve the analysis of complex samples. numberanalytics.com These advanced strategies open up possibilities for creating novel this compound-based materials with enhanced performance characteristics for a variety of scientific and industrial uses. numberanalytics.com

Molecular Architecture and Supramolecular Organization of Hypromellosum

Amorphous Nature of Hypromellosum

This compound, also known as hydroxypropyl methylcellulose (B11928114) (HPMC), is a semisynthetic polymer derived from cellulose (B213188). patsnap.com Structurally, it is an ether of cellulose where hydroxyl groups have been substituted with methoxy (B1213986) and hydroxypropoxy groups. This chemical modification disrupts the regular, crystalline structure of the parent cellulose, resulting in a polymer that is predominantly amorphous.

The amorphous character of this compound is a key attribute influencing its physical properties and applications. Unlike crystalline materials which exhibit sharp, well-defined peaks in X-ray diffraction (XRD) patterns, this compound typically shows a broad, diffuse halo, characteristic of a lack of long-range ordered structure. uomphysics.netnih.gov This amorphous nature is crucial for its use in various formulations, particularly in creating amorphous solid dispersions (ASDs) to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). nih.govsci-hub.se By dispersing the API at a molecular level within the amorphous polymer matrix, recrystallization of the drug is inhibited, thereby maintaining its higher energy, more soluble amorphous state. nih.govtiiips.com

The stability of these amorphous systems is a critical factor. Studies have shown that the amorphous nature of this compound-based ASDs can be maintained over extended periods, even under accelerated stability testing conditions of high temperature and humidity. nih.gov This stability is attributed to the molecular interactions between the polymer and the dispersed drug, which hinder the molecular mobility required for crystallization. tiiips.com

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), further confirm the amorphous state of this compound. cuni.cz Instead of a sharp melting point (Tm) characteristic of crystalline substances, this compound exhibits a glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. nih.govcuni.cz The high Tg of many this compound grades contributes to the physical stability of amorphous dispersions. nih.gov

The table below summarizes the findings of various analytical techniques used to characterize the amorphous nature of this compound and its solid dispersions.

| Analytical Technique | Observation | Implication | Reference(s) |

| Powder X-ray Diffraction (PXRD) | Broad, diffuse halo instead of sharp peaks. | Lack of long-range crystalline order, confirming amorphous nature. | uomphysics.netnih.govnih.gov |

| Differential Scanning Calorimetry (DSC) | Exhibits a glass transition temperature (Tg) rather than a sharp melting point (Tm). | Confirms the amorphous state and provides information on the thermal stability of the polymer and its dispersions. | nih.govcuni.cznih.gov |

| Synchrotron X-ray Diffraction | Can detect trace crystallinity in predominantly amorphous samples. | Allows for highly sensitive characterization of the amorphous state and detection of any minor crystalline domains. | osti.govnih.gov |

| Solid-State NMR (ssNMR) | Provides information on molecular interactions and local structure. | Helps to understand the interactions between this compound and dispersed drugs that stabilize the amorphous form. | tiiips.comresearchgate.netacs.org |

Investigations into this compound Chain Conformation

The conformation of this compound chains in solution is a complex topic influenced by factors such as solvent quality, temperature, and the degree and pattern of substitution. lew.roingentaconnect.com Understanding the chain conformation is essential as it dictates the polymer's solution properties, such as viscosity and gelation behavior.

Recent studies employing small-angle X-ray scattering (SAXS) and small- and wide-angle neutron scattering (S-WANS) have provided significant insights into the solution structure of this compound. rsc.org These investigations have revealed that for certain molecular weights and substitution patterns, this compound molecules can adopt a surprisingly rigid, rod-like conformation in aqueous solutions at room temperature. rsc.org Specifically, for weight average molar masses (Mw) below 100 kg mol⁻¹, the polymer chains have been observed to form a folded, hairpin-like elongated rigid rod structure. acs.orgnih.gov This means the contour length of the polymer chain is approximately twice the observed length of the rod-like particle. acs.orgnih.gov

However, this rigid rod behavior is not consistent across all molecular weights. As the molecular weight increases, particularly above 200 kg mol⁻¹, the conformation transitions towards that of a semiflexible rod. acs.orgnih.gov This is evidenced by a gradual decrease in the exponents of the relationships between the radius of gyration (Rg) and molecular weight (Mw), and intrinsic viscosity and molecular weight. acs.org For very high molecular weight this compound, these exponents approach values typical of flexible chain molecules. acs.org

The nature of the solvent also plays a crucial role in determining the chain conformation. lew.ro In "good" solvents, where polymer-solvent interactions are favorable, the polymer chains tend to be more expanded and assume a more extended shape. lew.ro Conversely, in "poor" solvents, polymer-polymer interactions are more dominant, leading to a more coiled or aggregated state. The pH of the solution can also affect chain conformation; at low pH, increased intermolecular hydrogen bonding can lead to aggregation and a more compact structure. kimachemical.com

The substitution pattern of methoxy and hydroxypropoxy groups along the cellulose backbone is not always uniform, which can lead to variations in solution behavior. ingentaconnect.com This non-homogeneity can cause the polymer chains to act like a block co-polymer, influencing their conformation and interaction with other molecules. ingentaconnect.com

| Investigation Method | Key Finding | Significance | Reference(s) |

| Small-Angle X-ray Scattering (SAXS) & Small- and Wide-Angle Neutron Scattering (S-WANS) | For Mw < 100 kg mol⁻¹, this compound forms a folded, hairpin-like rigid rod structure in aqueous solution. | Challenges the traditional view of flexible polymer coils and explains the high viscosity of low molecular weight grades. | rsc.orgacs.orgnih.gov |

| Light Scattering & Viscosity Measurements | With increasing Mw (> 200 kg mol⁻¹), the conformation transitions to a semiflexible rod. | Demonstrates the influence of molecular weight on the overall chain stiffness and solution properties. | acs.org |

| Molecular Modeling | The solvent quality affects the end-to-end distance of the polymer chain, with "good" solvents leading to a more extended conformation. | Highlights the importance of the solvent environment in determining the polymer's molecular architecture. | lew.ro |

| Size Exclusion Chromatography with Triple Detection | Non-uniform substitution patterns can cause polymer chains to behave like block co-polymers. | Provides insight into the molecular heterogeneity of this compound and its impact on solution conformation. | ingentaconnect.com |

Molecular Weight Distribution Analysis and its Influence on Polymer Behavior

The molecular weight (MW) and molecular weight distribution (MWD) are critical material attributes of this compound that significantly impact its functionality, particularly its viscosity and release-controlling properties in pharmaceutical formulations. excipia.eunih.gov this compound is a polydisperse polymer, meaning it consists of a range of polymer chains with different lengths and, consequently, different molecular weights.

The viscosity of a this compound solution is directly proportional to its average molecular weight; higher MW grades form more viscous solutions. nih.gov This is because longer polymer chains have a greater capacity for entanglement, leading to increased resistance to flow. nih.gov However, the average molecular weight alone does not provide a complete picture. The MWD, or the breadth of the distribution of different molecular weights, also plays a crucial role. excipia.eu For instance, a batch with a unimodal, narrow MWD can have a similar average viscosity to a bimodal blend of high and low MW polymers, but their performance in applications like controlled-release tablets can be markedly different. ashland.com

Size-exclusion chromatography (SEC), often coupled with multi-angle laser light scattering (MALLS) and differential refractive index (DRI) detectors, is a powerful technique for determining the absolute molecular weight and MWD of this compound. nih.govresearchgate.net This method separates polymer molecules based on their hydrodynamic volume, allowing for a detailed characterization of the different chain lengths present in a sample. nih.govresearchgate.net Studies using SEC have revealed that many commercial grades of this compound have a wide MWD and often contain a high molecular weight component as well as significant proportions of very low molecular weight fractions. nih.gov

The MWD has a profound influence on the behavior of this compound in matrix tablets. ashland.com

High Molecular Weight Fractions: These fractions are primarily responsible for forming a strong, viscous gel layer upon hydration. This gel layer acts as a diffusion barrier, controlling the release of soluble drugs. ashland.com

Low Molecular Weight Fractions: These fractions are more readily eroded from the matrix. For poorly soluble drugs, this erosion mechanism is essential for drug release. ashland.com

Therefore, the balance between the high and low MW components, as described by the MWD, dictates whether drug release is dominated by diffusion or erosion. ashland.comashland.com Unimodal MWD grades of this compound have been shown to provide more predictable and less variable drug release profiles compared to bimodal blends of equivalent viscosity, where the higher MW fraction tends to dominate the release kinetics. ashland.com

The following table correlates this compound viscosity grades with their typical molecular weights and primary drug release mechanisms.

| This compound Type (Viscosity, 2%) | Typical Molecular Weight (kDa) | Dominant Release Mechanism | Reference(s) |

| 100 cP (K100 LV) | 120 | Erosion | ashland.com |

| 4,000 cP (K4M) | 500 | Swelling/Diffusion/Erosion | ashland.com |

| 15,000 cP (K15M) | 750 | Swelling/Diffusion | ashland.com |

| 100,000 cP (K100M) | 1150 | Swelling/Diffusion | ashland.com |

Supramolecular Assemblies and Networks formed by this compound

This compound's ability to form complex supramolecular assemblies and three-dimensional networks is fundamental to its function as a gelling agent and controlled-release matrix. mdpi.comkimachemical.com These structures are formed through non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions, between the polymer chains.

In aqueous solutions, this compound exhibits inverse thermoreversible gelation. mdpi.comnih.gov This means that upon heating, the solution transitions from a liquid (sol) to a semi-solid (gel), and this process is reversible upon cooling. mdpi.comnih.gov The mechanism of this gelation is thought to be a two-step process:

Phase Separation: As the temperature increases, the hydration of the polymer chains decreases. The hydrophobic methoxy groups become less soluble, leading to intermolecular associations and the formation of polymer-rich regions through a process that may involve spinodal decomposition. mdpi.com

Network Formation: Fibrils form from these polymer-rich phases and entangle, creating a three-dimensional network that entraps the aqueous solvent, resulting in the formation of a hydrogel. mdpi.comnih.govresearchgate.net

The strength and properties of this gel network are influenced by several factors, including polymer concentration, molecular weight, and the degree of substitution. kimachemical.comnih.gov Higher concentrations and higher molecular weights generally lead to stronger gels and higher gelation temperatures due to increased chain entanglement and a higher density of physical cross-linking sites. nih.govkimachemical.comnih.gov

These supramolecular networks are the basis for this compound's use in hydrophilic matrix tablets for controlled drug release. nih.gov Upon contact with gastrointestinal fluids, the polymer on the tablet surface hydrates and swells to form a gel layer. This gel layer controls the release of the drug through a combination of diffusion through the gel and erosion of the gel layer itself. nih.gov

Furthermore, this compound can participate in forming more complex supramolecular structures through interactions with other molecules. For example, it can form intermolecular interactions with other polymers, such as methacrylic acid copolymers, through hydrogen bonding between its hydroxyl groups and the carboxylic groups of the other polymer. researchgate.netmdpi.com These interactions can lead to synergistic effects, such as improved dissolution rates. researchgate.net It has also been used to construct supramolecular hydrogels by exploiting the hydrophobic interactions between modified this compound (e.g., dodecyl-modified HPMC) and the lipid membranes of liposomes, creating a polymer-nanoparticle hydrogel network. biorxiv.org

These self-assembling supramolecular systems can prevent the recrystallization of embedded drugs while not hindering their mobility, allowing the drug's thermodynamic activity to be maintained for enhanced efficacy. nih.gov

Polymer Science and Solution Dynamics of Hypromellosum

Solution Behavior of Hypromellosum in Aqueous and Organic Media

This compound, also known as hydroxypropyl methylcellulose (B11928114) (HPMC), is a semisynthetic polymer derived from cellulose (B213188). kimacellulose.com Its utility across various industries is largely dictated by its unique solubility characteristics and behavior in different solvent systems. lew.ro The functionality of this compound is dependent on its capacity to dissolve or swell in a specific solvent, which is influenced by factors such as temperature, the degree of substitution of methoxy (B1213986) and hydroxypropyl groups on the cellulose backbone, and the polarity of the solvent. tenessy.com

Hydration Mechanisms and Swelling Phenomena

When this compound comes into contact with an aqueous medium, it undergoes a glassy-rubbery transition as water penetrates the polymer matrix, inducing the formation of a gel layer. researchgate.net This process of hydration and swelling is fundamental to its application. The polymer chains, initially in a dry, glassy state, begin to hydrate and disentangle, leading to significant swelling and the formation of a viscous hydrogel. researchgate.netnih.gov

The kinetics of this swelling process are influenced by several factors, including the particle size distribution of the this compound powder and the density and porosity of the consolidated polymer matrix. researchgate.net Higher molecular weight grades of this compound generally exhibit a greater water absorption capacity and, consequently, a higher degree of swelling. icm.edu.plnih.gov The hydrodynamic volume occupied by the hydrated polymer chains is larger in polymers with a higher molecular weight, resulting in a thicker swollen mass. icm.edu.pl The integrity and thickness of this gelated layer, which are governed by the chemical structure of the specific this compound grade, ultimately determine the material's behavior during subsequent dissolution and disintegration processes. researchgate.net The presence of surfactants can also significantly influence these properties, with some studies showing that additives like transcutol can increase swelling to as high as 1860% compared to 1335% for the pure polymer film. medigraphic.com

Influence of Solvent Systems on this compound Solution Properties

This compound exhibits distinct solubility characteristics in both aqueous and organic media, a property attributable to the methoxy and hydroxypropyl substitutions on its cellulose backbone. lew.rounm.edu It is highly soluble in cold water, where it hydrates rapidly to form a clear, viscous solution. tenessy.com However, its solubility in organic solvents is variable and highly dependent on the solvent's polarity. lew.rotenessy.com

Generally, this compound is not soluble in pure organic solvents such as acetone or methylene chloride. tenessy.com However, it can be dissolved in binary solvent systems, most commonly mixtures of water and a polar organic solvent like ethanol (B145695). tenessy.comresearchgate.net For instance, while nearly insoluble in pure ethanol, this compound can be effectively dissolved in ethanol-water mixtures. tenessy.com The water acts as a co-solvent, enabling the polymer to dissolve. tenessy.com The nature of the solvent system significantly impacts the conformational properties of the this compound chains in solution. lew.rodntb.gov.ua Solvents with higher polarity and better penetration power can cause the macromolecular coils to expand, which in turn affects the solution's density and rheological properties. lew.ro

Key factors that influence the solubility of this compound in different solvent systems include:

Degree of Substitution : A higher content of methoxy groups can improve compatibility with organic solvents. tenessy.com

Solvent Polarity : The solubility generally follows the trend of solvent polarity: Water > Methanol > Ethanol > Acetone > Dichloromethane. tenessy.com

Temperature : While heating reduces solubility in water, it can improve dispersibility in certain organic solvent mixtures. tenessy.com

Additives : The presence of plasticizers or other excipients can enhance solubility in organic systems. tenessy.com

Solubility of this compound in Various Solvents

| Solvent | Solubility | Notes |

|---|---|---|

| Cold Water | Highly Soluble | Forms a clear, viscous solution. Solubility decreases with increasing temperature. tenessy.com |

| Ethanol (Pure) | Insoluble/Poorly Soluble | Low polarity prevents dissolution. tenessy.com |

| Ethanol-Water Mixture | Soluble | Water acts as a co-solvent, enabling dissolution. Commonly used for film coatings. tenessy.com |

| Acetone (Pure) | Insoluble | Does not dissolve this compound. tenessy.com |

| Methylene Chloride (Pure) | Insoluble | Does not dissolve this compound. tenessy.com |

| Methanol | Soluble (Varies with grade) | Higher polarity than ethanol allows for better solubility. tenessy.com |

Solution Stability under Varying pH Conditions

This compound is known for its stability over a broad pH range, typically between 3 and 11. kimacellulose.comtenessy.com This stability is a key attribute for its use in diverse formulations where pH conditions can vary significantly. kimacellulose.com The chemical structure, specifically the presence of hydroxypropyl and methyl substituent groups on the cellulose backbone, provides protection against pH-driven degradation. kimacellulose.com

Under acidic conditions, these substituent groups shield the polymer from acid-catalyzed hydrolysis. kimacellulose.com Similarly, under alkaline conditions, this compound remains stable. kimacellulose.com While the polymer itself is non-ionic, the pH of the medium can still influence its solution properties. nih.gov For instance, changes in pH can affect the swelling and gelling characteristics by altering the transport of water into the polymer matrix. nih.gov Some studies have observed more rapid polymer hydration and greater swelling in basic media (pH 6.8) compared to acidic media (pH 2). nih.gov The pH of a solution can also impact the gelation behavior, film-forming properties, and compatibility with other ingredients in a formulation. kimachemical.com For example, at low pH, this compound films tend to be denser due to increased molecular aggregation, whereas at higher pH, they exhibit greater porosity. kimachemical.com

Thermo-Reversible Sol-Gel Transitions in this compound Systems

Aqueous solutions of this compound exhibit inverse thermo-reversible gelation, a phenomenon where the solution transitions from a liquid-like "sol" state to a semi-solid "gel" state upon heating. mdpi.comnih.gov This transition is reversible, with the system returning to the sol state upon cooling. mdpi.comresearchgate.net This temperature-dependent behavior is a critical property utilized in numerous applications. researchgate.netkimacellulose.com

Mechanisms of Thermal Gelation

The thermal gelation of this compound is understood to be a multi-step process driven by changes in polymer-solvent and polymer-polymer interactions as temperature increases. mdpi.comnih.govresearchgate.net At lower temperatures, this compound molecules are hydrated, with water molecules forming hydrogen bonds with the hydroxyl groups of the polymer. unm.edu As the temperature rises, these hydrogen bonds weaken, and hydrophobic interactions become more dominant. unm.edu

Recent research indicates a two-step mechanism for gelation:

Phase Separation : As the solution is heated, it reaches a point where liquid-liquid phase separation occurs. mdpi.comnih.govacs.org This leads to the formation of a polymer-rich phase dispersed within a polymer-depleted aqueous matrix. mdpi.comacs.org This event is often accompanied by a sharp drop in the solution's viscoelastic moduli and an increase in turbidity. mdpi.comacs.org

Fibril Formation and Network Entanglement : Upon further heating, the molecules within the polymer-rich phase self-assemble into fibrils. mdpi.comnih.govacs.org These fibrils then entangle to form a three-dimensional, sample-spanning network, which is responsible for the macroscopic gel structure and the associated increase in viscosity and elasticity. mdpi.comnih.govkimacellulose.com The gelation is thus a result of increased hydrophobic interactions between the polymer chains at elevated temperatures. researchgate.net

Factors Influencing Gelation Temperature: Concentration, Substitution Pattern, and Additives

The specific temperature at which the sol-gel transition occurs, known as the gelation temperature (Tgel), is not a fixed value but is influenced by several formulation and environmental factors. kimacellulose.comkimachemical.com

Concentration : The concentration of this compound in the solution is a primary determinant of the Tgel. kimacellulose.comkimachemical.com Generally, a higher polymer concentration results in a higher gelation temperature. kimacellulose.comkimachemical.com However, some studies note that for certain grades, the gelation temperature decreases as the concentration of the polymer solute increases. unm.eduresearchgate.net

Substitution Pattern : The physicochemical properties of this compound, including its Tgel, are affected by the degree of substitution (DS) of methoxy groups and the molar substitution (MS) of hydroxypropoxy groups. unm.edu Different grades of this compound, with varying molecular weights and substitution levels, will exhibit different gelation temperatures. unm.edukimacellulose.com Typically, higher levels of substitution lead to higher gel temperatures. kimacellulose.com

Additives : The presence of additives such as salts, surfactants, and co-solvents can significantly alter the Tgel. kimacellulose.comkimachemical.comnih.gov Electrolytes, for example, can influence gelation by affecting the hydration of the polymer chains. kimacellulose.com The effect of salts often follows the Hofmeister series, where some salts (salting-out) can decrease the Tgel by promoting dehydration of the polymer, while others (salting-in) can increase it. nih.gov For instance, the addition of Sodium Chloride (NaCl) has been shown to decrease the gelation temperature, whereas Sodium Iodide (NaI) causes an increase. nih.gov

Effect of Various Factors on this compound Gelation Temperature (Tgel)

| Factor | Effect on Tgel | Mechanism/Notes |

|---|---|---|

| Increasing Polymer Concentration | Increases Tgel kimacellulose.comkimachemical.com (some sources note a decrease unm.edu) | Higher concentrations require more energy (higher temperature) for the necessary molecular mobility and entanglement to form a gel. kimacellulose.com |

| Higher Molecular Weight/Substitution | Increases Tgel | Alters the hydrophobic/hydrophilic balance and polymer chain interactions. kimacellulose.com |

| Additives (e.g., Salts) | Increases or Decreases Tgel | Salts can alter polymer hydration. Salting-out agents (e.g., NaCl) decrease Tgel, while salting-in agents (e.g., NaI) increase it. nih.gov |

| pH | Can influence Tgel | Affects the ionization state and solubility, which can indirectly impact gelation behavior. kimachemical.comkimacellulose.com |

| Surfactants/Co-solvents | Can alter Tgel | These additives interact with polymer molecules or affect the properties of the solvent, thereby influencing the sol-gel transition. kimacellulose.comnih.gov |

Thermodynamic Analysis of Gelation Processes (e.g., ΔH and ΔS from DSC)

The thermoreversible gelation of this compound (also known as hydroxypropyl methylcellulose or HPMC) in aqueous solutions is a complex process driven by thermodynamic factors. Differential Scanning Calorimetry (DSC) is a key analytical technique used to investigate the energy changes associated with this sol-gel transition. The process is endothermic, indicating that heat is absorbed from the surroundings, and is primarily driven by an increase in entropy (ΔS).

The thermodynamic parameters are sensitive to the composition of the solution. For instance, the presence of salts can significantly influence the gelation temperature and the associated enthalpy and entropy changes. nih.gov Salting-out salts, which promote dehydration of the polymer chains, tend to increase both ΔH and ΔS as their concentration rises. nih.gov This is because they facilitate the hydrophobic association of HPMC molecules. Conversely, salting-in salts can disrupt this process. nih.gov

A study on HPMC in simulated body fluids (SGF/SIF) observed three distinct regions of change for ΔH and ΔS depending on the buffer content, highlighting the sensitivity of the gelation thermodynamics to the ionic environment. ntu.edu.sg This suggests that the number and strength of the hydrophobic junctions formed in the gel network are directly influenced by the surrounding medium. The relationship between these thermodynamic parameters and the polymer concentration has been found to be linear. ntu.edu.sg

The table below summarizes the general thermodynamic characteristics of HPMC gelation as determined by DSC.

| Thermodynamic Parameter | Symbol | Typical Observation for HPMC Gelation | Driving Factor |

| Enthalpy Change | ΔH | Positive (Endothermic) | Heat is absorbed to disrupt water cages around polymer chains. |

| Entropy Change | ΔS | Positive | The release of ordered water molecules into the bulk solvent increases the overall disorder of the system. |

Rheological Characterization and Behavior of this compound Solutions

The rheology of this compound solutions—the study of their flow and deformation—is critical for their application in various fields. These solutions exhibit complex, non-Newtonian behaviors that are dependent on several external factors.

This compound solutions are characteristically pseudoplastic, also known as shear-thinning. ihpmc.comqianhaochem.com This means their viscosity is not constant but decreases as the applied shear rate increases. ihpmc.comcelotech.comresearchgate.net At rest or under low shear conditions, the long polymer chains are randomly coiled and entangled, resulting in high viscosity. When a higher shear force is applied (e.g., through stirring, pumping, or spreading), the polymer chains align themselves in the direction of the flow, reducing their entanglement and thus lowering the solution's resistance to flow. kimachemical.com This property is advantageous in applications that require a product to be easily spread or applied, yet maintain a thick consistency at rest. ihpmc.comresearchgate.net

In addition to being pseudoplastic, HPMC solutions also exhibit thixotropy. ihpmc.comhpmcsupplier.com Thixotropy is a time-dependent shear-thinning property. wikipedia.org When a thixotropic fluid is subjected to shear stress, its viscosity decreases over time. wikipedia.org If the stress is removed, the solution gradually recovers its initial, more viscous state as the internal structure of entangled polymer chains reforms. ihpmc.comhpmcsupplier.com This reversible gel-sol-gel transition is beneficial in products like paints or topical formulations, where it is desirable for the material to flow easily during application but then regain its structure to prevent dripping or sagging. ihpmc.com

The viscosity of this compound solutions is highly dependent on a combination of factors, primarily polymer concentration, temperature, and shear conditions. ihpmc.com

Concentration: There is a direct and significant relationship between the concentration of HPMC and the viscosity of the solution. As the polymer concentration increases, the viscosity rises exponentially. kimachemical.comihpmc.com At low concentrations, the polymer chains are relatively far apart, but as the concentration increases, the chains begin to overlap and entangle, leading to a sharp increase in viscosity. qianhaochem.comihpmc.com

Temperature: For HPMC solutions, viscosity generally decreases as the temperature increases, up to the point of thermal gelation. ihpmc.comqianhaochem.comihpmc.com Higher temperatures increase the kinetic energy of the polymer molecules, causing them to move more freely and weakening the intermolecular forces (like hydrogen bonds), which in turn reduces the flow resistance. ihpmc.com However, above a specific critical temperature (the gelation point), the viscosity will dramatically increase as a gel network forms due to hydrophobic interactions. ceon.rs

Shear Conditions: As established by its pseudoplastic nature, the viscosity of HPMC solutions is inversely related to the shear rate. celotech.com At low shear rates, the viscosity is high. As the shear rate increases, the viscosity drops significantly. celotech.comkimachemical.com This behavior is particularly pronounced in solutions with higher nominal viscosity grades. celotech.com

The interplay of these factors is summarized in the interactive table below.

| Factor | Effect on Viscosity | Underlying Mechanism |

| Concentration | Increases exponentially with increasing concentration. kimachemical.comihpmc.com | Greater polymer chain entanglement and intermolecular interactions. qianhaochem.com |

| Temperature | Decreases with increasing temperature (below gelation point). qianhaochem.comihpmc.com | Increased molecular motion and weakening of intermolecular hydrogen bonds. ihpmc.com |

| Shear Rate | Decreases with increasing shear rate. ihpmc.comcelotech.com | Alignment of polymer chains in the direction of flow, reducing entanglement. kimachemical.com |

Film Formation Mechanisms of this compound

This compound is widely used as a film-forming agent due to its ability to create continuous, uniform films from an aqueous solution. patsnap.comnih.gov The process involves the transition from a liquid polymer solution to a solid film, primarily through solvent removal.

The formation of a this compound film begins with the application of a polymer solution onto a substrate. The primary mechanism driving film formation is solvent evaporation. patsnap.com As the solvent (typically water) evaporates from the surface, the concentration of the HPMC polymer increases. colab.ws This leads to the creation of a dense polymer layer at the air-liquid interface, which can act as a barrier to further rapid solvent evaporation, transitioning the process to one governed by diffusion of the solvent through the increasingly viscous polymer matrix. colab.wspaint.org

As the solvent continues to be removed, the polymer chains are brought into closer proximity. This forces them to align and coalesce, forming a continuous and uniform film matrix. patsnap.com The intermolecular hydrogen bonds that were previously formed with water molecules are replaced by polymer-polymer interactions, which provide the structural integrity of the final dried film. The rate of evaporation can significantly impact the final properties and structure of the film. nih.gov

Films made from this compound alone can be brittle. To overcome this and improve the mechanical properties of the film, plasticizers are essential additives. researchgate.net Plasticizers are small molecules that are incorporated into the polymer matrix to increase its flexibility, reduce fragility, and enhance its elasticity. researchgate.netresearchgate.net

The mechanism of plasticization involves the insertion of plasticizer molecules between the polymer chains. researchgate.netcrpsonline.com This action increases the intermolecular spacing, or free volume, and reduces the cohesive forces (polymer-polymer interactions) between adjacent chains. researchgate.netcrpsonline.com By interrupting the rigid structure, plasticizers allow the polymer chains to move more freely relative to one another, which lowers the glass transition temperature (Tg) of the polymer and imparts flexibility to the film. researchgate.netcrpsonline.com The choice and concentration of the plasticizer are critical, as they directly influence the film's tensile strength, elongation, and adhesion properties. researchgate.netcrpsonline.com Commonly used plasticizers for HPMC films include glycerol and sorbitol. nih.gov

Polymer-Polymer and Polymer-Solute Interactions Involving this compound

This compound is a versatile polymer that engages in a variety of interactions with other polymers and solutes, influencing the properties of the resulting mixtures in both the solid and solution states. These interactions are fundamental to its application in areas such as amorphous solid dispersions, polymer blends, and composite materials.

In the solid state, this compound can interact with active pharmaceutical ingredients (APIs), often leading to a reduction in the crystallinity of the API and, in some cases, complete amorphization. nih.govnih.gov This phenomenon is of great interest in pharmaceutical sciences as it can enhance the solubility and bioavailability of poorly water-soluble drugs. mdpi.com The ability of this compound to act as a solvent for the API or to form a stable dispersion without a tendency for aggregation contributes to this effect. nih.gov

Techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are commonly used to study these interactions and confirm the amorphous conversion of drugs. nih.govnih.gov DSC studies of mixtures of this compound and a crystalline API, such as paracetamol, reveal a reduction in the melting endotherm of the API, indicating a decrease in its crystallinity. nih.gov In some cases, the melting peak may be entirely absent, suggesting complete amorphization. nih.gov For example, it has been observed that in mixtures with this compound, paracetamol can become completely amorphous at API contents below a certain threshold after a heating and cooling cycle. nih.gov The formation of amorphous solid dispersions (ASDs) is a key strategy for improving drug delivery, and this compound is a frequently used polymer for this purpose due to its ability to stabilize the amorphous form of the drug. mdpi.comnih.govwhiterose.ac.uk

The following table presents findings from studies on the solid-state interactions between this compound and various APIs.

| Active Pharmaceutical Ingredient (API) | Analytical Technique(s) | Observed Phenomena |

| Paracetamol | DSC, HSM, FT-IR, Raman | Reduced crystallinity of paracetamol, amorphization confirmed by heating-cooling-heating test. nih.govnih.gov |

| Nicotinamide | DSC, PXRD, FT-IR | Dissolution of this compound in fused API at 140°C, leading to decreased crystallinity. nih.gov |

| Nifedipine and Efavirenz | DSC, PXRD | Amorphous conversion of the drugs in hot-melt extruded amorphous solid dispersions. nih.gov |

| Telmisartan | PLM, SEM, XRD | Significant inhibition of crystal growth of the drug in the film, with triethanolamine as a plasticizer leading to maximum amorphization. nih.gov |

The interactions between this compound and other molecules are often mediated by intermolecular forces, with hydrogen bonding playing a particularly important role. nih.gov The hydroxyl groups on the cellulose backbone and the hydroxypropyl substituents of this compound can act as both hydrogen bond donors and acceptors, allowing for the formation of hydrogen bonds with a wide range of molecules. nih.gov

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for investigating these intermolecular interactions. researchgate.netresearchgate.net Changes in the vibrational spectra, such as shifts in the position and intensity of characteristic peaks, can provide evidence for the formation of hydrogen bonds. researchgate.net For example, in studies of mixtures of methylxanthines with HPMC, changes in the intensity of bands associated with carbonyl groups suggest the formation of hydrogen bonds between these groups and the methyl groups of the polymer. researchgate.net However, it is noteworthy that in some systems, such as paracetamol-Hypromellosum mixtures, FT-IR and Raman investigations have excluded the presence of significant hydrogen bonding, suggesting that other types of interactions may be dominant. nih.govnih.gov

The behavior of this compound in aqueous solutions can be significantly influenced by the presence of ionic species (salts). These ions can affect the hydration of the polymer chains, leading to changes in properties such as gelation temperature, swelling, and erosion. nih.govresearchgate.netresearchgate.net The effect of different ions on the gelation temperature of this compound solutions often follows the Hofmeister series. nih.govresearchgate.net

"Salting-out" salts, such as sodium chloride (NaCl), tend to decrease the gelation temperature of this compound solutions. nih.govresearchgate.net This is attributed to their ability to structure water, which promotes the hydrophobic association of the polymer chains at lower temperatures. researchgate.net Conversely, "salting-in" salts, like sodium iodide (NaI), increase the gelation temperature by disrupting the structure of water, thereby hindering hydrophobic interactions. nih.gov The effect of salts on the gelation temperature is generally linearly dependent on the salt concentration. nih.gov

The ionic strength of the surrounding medium also has a profound effect on the swelling and erosion of this compound matrices, which is critical for controlling drug release in oral dosage forms. researchgate.netbrieflands.comnih.gov An increase in ionic strength generally leads to a decrease in the erosion rate of the polymer matrix. researchgate.net This can be explained by the "salting-out" effect, which reduces the solubility of the polymer at the gel layer surface, making it more resistant to erosion. The extent of swelling of the matrix can also be affected by ionic strength, although the effect may be less pronounced than that on erosion. researchgate.netbrieflands.com

The table below illustrates the effect of different ionic species on the gelation temperature of this compound solutions.

| Ionic Species | Effect on Gelation Temperature | Classification |

| NaCl | Decrease | Salting-out nih.govresearchgate.net |

| NaI | Increase | Salting-in nih.gov |

| NaSCN | Increase | Salting-in researchgate.net |

| SDeS (Sodium Decyl Sulfate) | Increase (strong effect) | Salting-in nih.gov |

Blending this compound with other polymers is a common strategy to create materials with tailored properties that combine the advantages of the individual components. The miscibility of the polymers in the blend is a key factor determining the final properties of the material. researchgate.netfiveable.mekinampark.com Miscible blends form a single, homogeneous phase, often resulting in transparent films with properties that are an average of the components. researchgate.net Immiscible blends, on the other hand, exhibit phase separation, leading to materials with distinct domains of each polymer. fiveable.mekinampark.com

This compound has been blended with a variety of other polymers, both natural and synthetic, to form composite materials for diverse applications. For example, blends of this compound with polyvinyl alcohol (PVA) have been investigated, with studies suggesting that the miscibility of this system is dependent on the blend ratio and other factors. semanticscholar.org The formation of hydrogen bonds between the hydroxyl groups of the two polymers can promote miscibility.

The properties of this compound-based composite films can be significantly different from those of pure this compound films. For instance, blending this compound with other polymers can alter the surface roughness of films. wisdomlib.org The choice of the blending partner and the composition of the blend are critical for achieving the desired performance characteristics, such as mechanical strength, barrier properties, and drug release profiles.

Crosslinking Strategies and Their Impact on Network Structure

Crosslinking is a chemical process that introduces covalent or non-covalent bonds between polymer chains, leading to the formation of a three-dimensional network structure. researchgate.net This modification can significantly alter the physical and chemical properties of this compound, such as its solubility, swelling behavior, mechanical strength, and drug release characteristics. nih.govnih.govstmjournals.com

Various crosslinking strategies have been employed for this compound and other cellulose derivatives. Chemical crosslinking involves the use of a crosslinking agent that reacts with the functional groups (primarily hydroxyl groups) on the polymer chains. Common chemical crosslinkers include citric acid and glutaraldehyde. nih.govresearchgate.netijper.orgresearchgate.net Citric acid, a non-toxic, multi-carboxylic acid, can form ester bonds with the hydroxyl groups of this compound upon heating, resulting in a crosslinked network. nih.govresearchgate.netijper.orgresearchgate.net The extent of crosslinking can be controlled by adjusting the concentration of the crosslinker, the curing temperature, and the curing time. ijper.org

The formation of a crosslinked network renders this compound insoluble in water, and the resulting hydrogel exhibits a pH-dependent swelling behavior. nih.gov The degree of swelling is influenced by the crosslinking density; a higher crosslinking density generally leads to a lower swelling ratio due to the more constrained network structure. researchgate.netresearchgate.net This, in turn, affects the rate of drug release from the hydrogel matrix, with more highly crosslinked systems typically exhibiting slower release rates. researchgate.netnih.govstmjournals.com

The following table summarizes the effects of different crosslinking strategies on the properties of this compound.

| Crosslinking Agent | Type of Bond | Impact on Swelling | Impact on Drug Release |

| Citric Acid | Ester | Decreases with increasing crosslinker concentration. ijper.org | Release rate can be controlled; generally slower with increased crosslinking. nih.govresearchgate.net |

| Polyethylene glycol dichloride | Ether | Equilibrium swelling ratio increases with increasing crosslinker concentration (in the studied range). nih.gov | Can be tailored for colon-specific delivery. nih.gov |

| Glutaraldehyde | Acetal | Swelling ratio is reduced. nih.gov | Slower drug release kinetics. nih.gov |

Degradation Pathways and Stability Studies of this compound

The stability of this compound is a critical parameter that influences its storage, processing, and performance. Degradation involves the cleavage of its polymer chains, leading to a decrease in molecular weight and viscosity, which can alter its functional properties. The primary degradation pathways are thermal, enzymatic, and chemical (hydrolytic), with stability being influenced by both the intrinsic properties of the polymer and external environmental factors.

This compound generally exhibits good thermal stability at ambient and moderately elevated temperatures. nih.govashland.com However, it undergoes thermal degradation at high temperatures, typically starting above 200°C. nih.govnih.gov The degradation process is complex and occurs in multiple stages, which can be effectively studied using thermogravimetric analysis (TGA).

The thermal degradation mechanism involves several key steps. The initial stage, occurring at lower temperatures (around 150-200°C), primarily involves the loss of adsorbed water and the onset of minor decomposition of the hydroxypropyl and methyl side groups. excipia.euresearchgate.net As the temperature increases into the main decomposition range (approximately 200-300°C), the degradation rate accelerates significantly. researchgate.netresearchgate.net This stage is characterized by the cleavage of the ether bonds and the glycosidic linkages of the main cellulose backbone, leading to a substantial reduction in molecular weight and the release of volatile products. cellulosemanufacturer.comresearchgate.net At even higher temperatures (above 300°C), the pyrolysis becomes more intense, resulting in severe chain breakage, the formation of a variety of gaseous products (such as water, carbon dioxide, carbon monoxide, and methane), and the production of a carbonaceous residue or char. excipia.euresearchgate.net

The thermal stability of HPMC is not an absolute value but is influenced by several factors. The atmosphere plays a critical role; degradation occurs at lower temperatures and proceeds through different stages in the presence of air (oxidative degradation) compared to an inert atmosphere like nitrogen. ihpmc.comkimacellulose.com Other influencing factors include the polymer's molecular weight, the degree and type of substitution, and the heating rate. cellulosemanufacturer.comresearchgate.net

| Temperature Range | Primary Degradation Events | Reference |

|---|---|---|

| ~150–200°C | Loss of adsorbed water; initial minor decomposition of side groups. | excipia.euresearchgate.net |

| ~200–300°C | Main decomposition stage: cleavage of ether and glycosidic bonds in the polymer backbone. Significant mass loss. | nih.govresearchgate.net |

| > 300°C | Intense pyrolysis, severe chain breakage, formation of gaseous products and char. | excipia.euresearchgate.net |

The enzymatic stability of this compound is a key property, particularly for its applications in oral drug delivery systems. HPMC is generally recognized for its high resistance to degradation by the majority of enzymes present in the human gastrointestinal tract. cellulosemanufacturer.com This stability ensures that HPMC-based matrices maintain their structural integrity as they transit through the stomach and small intestine, allowing for the controlled release of encapsulated active ingredients.

However, this compound is susceptible to degradation by cellulolytic enzymes, commonly known as cellulases. researchgate.netresearchgate.net These enzymes catalyze the hydrolysis of the β-(1,4)-glycosidic bonds that form the cellulose backbone of the HPMC molecule. The activity of cellulase on HPMC leads to a reduction in the polymer's molecular weight and a corresponding decrease in the viscosity of its aqueous solutions. researchgate.net

The susceptibility of HPMC to enzymatic attack is influenced by its chemical structure, specifically the degree and distribution of its substituent groups (methoxy and hydroxypropyl). The substitution along the cellulose chain sterically hinders the access of cellulase enzymes to the glycosidic bonds. nih.gov Consequently, regions of the polymer with a lower degree of substitution are more vulnerable to enzymatic hydrolysis. nih.gov This differential susceptibility has been utilized as an analytical tool to study the distribution of substituents along the polymer chain. nih.gov

The interaction between HPMC and enzymes can be complex. In some cases, the hydrated HPMC gel matrix can create a microenvironment that affects enzyme activity. For instance, one study demonstrated that a phosphonooxymethyl derivative prodrug was unexpectedly resistant to hydrolysis by alkaline phosphatase within a hydrated HPMC matrix, suggesting that the polymer matrix can modulate enzyme-substrate interactions. excipia.eu Conversely, the intentional inclusion of cellulase within an HPMC matrix formulation has been explored as a novel strategy to achieve zero-order drug release by promoting a more controlled and constant erosion of the matrix surface. researchgate.net

The stability and performance consistency of this compound are significantly influenced by the characteristics of the raw materials and the specifics of the manufacturing process. Variability in these areas can lead to batch-to-batch differences in the final product's physicochemical properties, including its stability.

The primary raw material for HPMC is purified cellulose, typically derived from wood pulp or cotton linters. excipia.eu The source and purity of this cellulose can impact the final HPMC product. For instance, cellulose from wood pulp may contain residual traces of other natural polymers like lignin and hemicelluloses, which can affect the properties and purity of the resulting HPMC. excipia.eu This inherent variability in a natural starting material can contribute to inconsistencies between different batches of HPMC. researchgate.net

The manufacturing process itself is a major determinant of HPMC's final properties. The process involves treating cellulose with an alkali solution followed by a chemical modification (etherification) with methyl chloride and propylene (B89431) oxide. excipia.eu This reaction is typically conducted under heterogeneous conditions, which can result in a non-uniform distribution of the methoxy and hydroxypropyl substituent groups along the cellulose backbone. excipia.eunih.gov This "substituent heterogeneity" is a critical factor influencing the polymer's behavior. A more heterogeneous substitution pattern can enhance hydrophobic interactions, leading to increased viscosity and altered gelation properties, which in turn affects the stability and performance in applications like controlled-release tablets. nih.govresearchgate.net

Advanced Characterization and Analytical Methodologies for Hypromellosum

Chromatographic Techniques for Hypromellosum Analysis

Chromatography stands as a cornerstone for separating and analyzing the complex mixtures of polymer chains that constitute a hypromellose sample. Various chromatographic techniques provide detailed insights into different aspects of its molecular structure.

Comprehensive two-dimensional liquid chromatography (LC×LC) has emerged as a powerful technique for the detailed characterization of complex polymers like hypromellose, offering significantly higher peak capacity and resolving power than one-dimensional chromatography. researchgate.netchromatographyonline.com This method allows for the simultaneous determination of both the molecular size and compositional distribution of hypromellose polymers. researchgate.netnih.gov

In a typical LC×LC setup for hypromellose analysis, reversed-phase liquid chromatography (RP-LC) is employed in the first dimension to separate the polymer based on its chemical composition, specifically the percentage of methoxyl and hydroxypropoxyl substitution. researchgate.netnih.gov The second dimension utilizes aqueous size-exclusion chromatography (aq-SEC) to separate the fractions from the first dimension based on their hydrodynamic volume, which is related to their molecular weight. researchgate.netnih.gov

A study on various hypromellose polymers utilized a gradient elution in the first dimension with a mobile phase consisting of 0.05% trifluoroacetic acid (TFA) in water and 1-propanol. nih.gov For the second dimension, an isocratic elution with 0.05% TFA in water was used. nih.gov The interface between the two dimensions is typically a two-position, ten-port switching valve with storage loops to facilitate the transfer of fractions. nih.gov Charged-aerosol detection (CAD) is often employed for the detection of hypromellose. researchgate.netnih.gov

One of the unique aspects of applying LC×LC to hypromellose is the ability to leverage its thermal gelation properties. nih.gov By controlling the temperature of the LC×LC system, researchers can induce thermal gelation, which is dependent on the degree of methyl and hydroxypropyl substitution. nih.gov The retention behavior of the gelated and non-gelated polymer fractions differs, providing an additional layer of information about the compositional characteristics of the sample. nih.gov This "temperature-responsive" LC×LC allows for the monitoring of the gelated polymer fraction at various temperatures and can even be used to correlate with the cloud-point temperature of the polymer. nih.gov

Table 1: Typical LC×LC System Parameters for Hypromellose Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Technique | Reversed-Phase Liquid Chromatography (RP-LC) | Aqueous Size-Exclusion Chromatography (aq-SEC) |

| Stationary Phase | C8 or similar | SEC column |

| Mobile Phase | Gradient of water (with 0.05% TFA) and 1-propanol | Isocratic 0.05% TFA in water |

| Separation Basis | Chemical Composition (substituent distribution) | Molecular Size (hydrodynamic volume) |

| Detector | Charged-Aerosol Detector (CAD) |

Aqueous size-exclusion chromatography (aq-SEC), also known as gel permeation chromatography (GPC), is a fundamental technique for determining the molecular weight distribution of hypromellose. researchgate.netpillbuys.com This method separates molecules based on their size in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have a longer retention time.

For hypromellose acetate (B1210297) succinate (B1194679) (HPMCAS), a derivative of hypromellose, SEC coupled with a multi-angle laser light scattering (MALLS) detector allows for the determination of absolute molecular weight without the need for column calibration with polymer standards. pillbuys.com A study found that a mixed solvent system of 60:40% (v/v) 50 mM sodium dihydrogen phosphate (B84403) with 0.1 M sodium nitrate (B79036) buffer and acetonitrile (B52724) at a pH of 8.0 was optimal for HPMCAS-LF and MF grades. pillbuys.com The use of aqueous buffer alone was found to be a poor solvent for HPMCAS, resulting in higher measured weight-average molecular weight (Mw) values compared to mixed solvents. pillbuys.com

The choice of solvent is critical in SEC analysis of hypromellose and its derivatives to prevent non-size exclusion effects like ionic and hydrophobic interactions between the polymer and the stationary phase. researchgate.net For instance, in the analysis of hypromellose phthalate (B1215562) (HPMCP), a mobile phase at pH 5.6 containing salts and an organic modifier (dimethylformamide) was used to suppress these interactions. researchgate.net

Table 2: SEC-MALLS Analysis Results for HPMCAS in Different Solvents

| Solvent | Measured Mw ( g/mol ) |

| Aqueous Buffer (pH 7) | Generally larger values |

| Mixed Solvent (Buffer/Acetonitrile) | More accurate values for LF and MF grades |

| DMAC with 0.75% LiCl | Optimal for HF grade |

Data compiled from findings on the impact of solvent choice on molecular weight determination of HPMCAS. pillbuys.com

Determining the content of methoxyl and 2-hydroxypropoxyl substituents in hypromellose is crucial for quality control. A validated liquid chromatography (LC) method provides an alternative to the traditional gas chromatography (GC) method. researchgate.netoup.comnih.gov

This LC method involves the cleavage of the ether linkages using hydriodic acid, catalyzed by adipic acid. researchgate.netoup.comnih.gov This reaction quantitatively converts the methoxyl and 2-hydroxypropoxyl groups into iodomethane (B122720) and 2-iodopropane, respectively. researchgate.netoup.comnih.gov These volatile products are then extracted into xylene, diluted with methanol, and analyzed by reversed-phase LC using a C18 column with gradient elution. researchgate.netoup.com

This method has demonstrated good linearity, selectivity, and sensitivity. researchgate.netnih.gov The relative standard precision was found to be approximately ±2.3% for methoxyl content and ±3.5% for 2-hydroxypropoxyl content. researchgate.netoup.com A key finding was the limited stability of both standard and sample solutions (around 8 hours), which can impact the accuracy and precision of the results if not properly managed. researchgate.netoup.com The method proved to be robust against variations in derivatization time and temperature, as well as chromatographic conditions like flow rate and column temperature. researchgate.netoup.comnih.gov

Table 3: Performance of the LC Method for Substituent Determination in Hypromellose

| Parameter | Iodomethane (from Methoxyl) | 2-Iodopropane (from 2-Hydroxypropoxyl) |

| Correlation Coefficient (R²) | 0.999 | 0.999 |

| Relative Standard Precision | ±2.3% | ±3.5% |

| Solution Stability | ~ 8 hours | ~ 8 hours |

This table summarizes the validation parameters of the LC method for determining substituent content in hypromellose. researchgate.netoup.comnih.gov

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for preliminary compatibility and interaction studies between hypromellose and active pharmaceutical ingredients (APIs). researchgate.netpsu.eduresearchgate.net TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent like silica (B1680970) gel on a plate) and a mobile phase (a solvent or solvent mixture). psu.edu

In a compatibility study, hypromellose and an API are spotted on a TLC plate, both individually and as a mixture. researchgate.net The plate is then developed in a suitable mobile phase. Any changes in the retention factor (Rf) value or the appearance of new spots in the mixture's chromatogram compared to the individual components can indicate a potential interaction. researchgate.net

For example, a study investigated the compatibility of various APIs with different grades of hypromellose (HPMC 15000 and HPMC E5). researchgate.net The results showed good compatibility between adapalene (B1666599) and the HPMC polymers, as well as between levofloxacin (B1675101) and HPMC E5, with no significant changes in the spots observed. researchgate.net TLC serves as a valuable initial screening tool to identify potential incompatibilities that may warrant further investigation by more sophisticated techniques. researchgate.netresearchgate.net

Spectroscopic Techniques for this compound Characterization

Spectroscopic techniques are indispensable for probing the molecular structure and interactions of hypromellose at a fundamental level.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify functional groups and study molecular interactions in hypromellose and its formulations. conicet.gov.arnumberanalytics.com The principle of FTIR is based on the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. conicet.gov.ar The resulting spectrum is a unique fingerprint of the molecule's structure.

FTIR is widely used for compatibility studies between hypromellose and APIs. conicet.gov.arresearchgate.net By comparing the FTIR spectrum of a physical mixture of hypromellose and an API with the spectra of the individual components, any significant shifts, disappearance, or appearance of new absorption bands can indicate molecular interactions, such as hydrogen bonding. researchgate.netnih.gov

For instance, in a study of solid dispersions of carbamazepine (B1668303) (CBZ) with hypromellose derivatives, FTIR was used to investigate intermolecular interactions. nih.gov While the HPMC backbone itself did not show significant interaction with CBZ, the acetate and succinate substituents on hypromellose acetate succinate (HPMC-AS) were found to form hydrogen bonds with the CBZ molecule. nih.gov Specifically, the acetate group interacted with the NH₂ group of CBZ, while the succinate group interacted with both the C=O and NH₂ groups of CBZ. nih.gov These interactions were crucial for disrupting the drug's self-association and stabilizing its amorphous state. nih.gov

The ATR-FTIR (Attenuated Total Reflectance-FTIR) mode is particularly useful for analyzing solid samples with minimal preparation. It can be used to probe the surface of materials and monitor changes in real-time, such as during dissolution testing of hypromellose-based matrices. shu.ac.uk

Table 4: Key FTIR Spectral Regions for Hypromellose Interaction Studies

| Wavenumber Range (cm⁻¹) | Associated Vibrations | Significance in Interaction Studies |

| 3600 - 3200 | O-H stretching | Changes indicate involvement of hydroxyl groups in hydrogen bonding. |

| 3000 - 2800 | C-H stretching | Can provide information on the overall polymer structure. |

| ~1740 | C=O stretching (ester) | Appearance or shift indicates interaction with acetyl or succinyl groups in HPMC-AS. |

| 1200 - 1000 | C-O-C stretching (ether linkage) | Characteristic of the cellulose (B213188) backbone. |

This table highlights important regions in the FTIR spectrum for analyzing hypromellose and its interactions.

Raman Spectroscopy for Structural Insights and Interactions